3-Cyclohexyl-N-methylaniline;hydrochloride
Description
3-Cyclohexyl-N-methylaniline hydrochloride is an aromatic amine derivative featuring a cyclohexyl substituent at the 3-position of the benzene ring and a methyl group on the nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents compared to the free base.
Properties
IUPAC Name |
3-cyclohexyl-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROSEFGCMAHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-N-methylaniline;hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with methyl iodide to form N-methylcyclohexylamine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with aniline in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3-Cyclohexyl-N-methylaniline. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, Lewis acids (e.g., AlCl3)
Major Products
Oxidation: Cyclohexyl ketones, carboxylic acids
Reduction: Cyclohexylamines
Substitution: Various substituted anilines
Scientific Research Applications
3-Cyclohexyl-N-methylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 3-cyclohexyl-N-methylaniline hydrochloride with key structural analogues identified in the evidence:
Key Observations :
- Lipophilicity : The target compound’s benzene ring and cyclohexyl group confer higher lipophilicity compared to aliphatic amines like 2-cyclohexylethylamine hydrochloride.
- Solubility : Hydrochloride salts generally improve aqueous solubility. For instance, clindamycin hydrochloride () uses salt forms for enhanced bioavailability, a trend likely applicable here.

- Synthesis : highlights epoxidation and alkylation steps for cyclohexyl-containing aniline derivatives, suggesting analogous routes for the target compound.
Analytical Methodologies
Analytical techniques for hydrochloride salts often employ reversed-phase HPLC (RP-HPLC) or spectrophotometry. Comparative data from the evidence include:
Linearity and Accuracy :
- Bamifylline hydrochloride (Table 2) and amitriptyline hydrochloride (Table 6) show RP-HPLC linearity (R² > 0.99) and recovery rates (98–102%), suggesting robust methods for similar compounds.


- Hydroxyzine hydrochloride (Table 6) demonstrates spectrophotometric determination with low RSD (<2%), applicable to aromatic amines like the target.
- Bamifylline hydrochloride (Table 2) and amitriptyline hydrochloride (Table 6) show RP-HPLC linearity (R² > 0.99) and recovery rates (98–102%), suggesting robust methods for similar compounds.
Biological Activity
3-Cyclohexyl-N-methylaniline;hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine with a cyclohexyl group attached to the nitrogen atom of the aniline structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties, particularly against Staphylococcus aureus. The introduction of the methyl group to the aniline moiety has been shown to enhance activity significantly.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following table summarizes the antibacterial activity of related compounds, showcasing their MIC and MBC values:
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| This compound | 5.5 | 10.4 |
| Ciprofloxacin | 1.0 | 2.0 |
| Compound A (related structure) | 6.1 | 12.0 |
The results indicate that while 3-cyclohexyl-N-methylaniline shows promising antibacterial activity, it is less potent than Ciprofloxacin, a standard antibiotic .
Anticancer Activity
The compound's anticancer potential has also been explored, particularly in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Cytotoxicity Studies
A summary of cytotoxicity data is presented below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.50 |
| A549 | 26.00 |
| Hep-2 | 17.82 |
These values suggest that 3-cyclohexyl-N-methylaniline exhibits moderate cytotoxic effects against these cancer cell lines, indicating its potential as a lead compound for further development .
The proposed mechanism of action for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. For anticancer activity, it may involve apoptosis induction through mitochondrial pathways and inhibition of cell cycle progression.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of N-methylaniline compounds, including those with cycloalkyl substitutions. These studies often focus on structure-activity relationships (SAR), highlighting how modifications can enhance biological activity.
-
Case Study: Antibacterial Assessment
- Researchers synthesized several derivatives of N-methylaniline and evaluated their antibacterial properties against clinical isolates of S. aureus.
- Results indicated that compounds with cycloalkyl groups exhibited enhanced potency compared to their linear counterparts.
-
Case Study: Anticancer Evaluation
- A series of N-substituted anilines were tested against various cancer cell lines.
- The study found that introducing bulky groups like cyclohexyl improved cytotoxicity, suggesting that steric factors play a crucial role in biological activity.
Q & A
Q. 1.1. What are the established synthetic routes for 3-cyclohexyl-N-methylaniline hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves:
- Alkylation : Cyclohexylamine is alkylated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to form N-methylcyclohexylamine .
- Arylation : Introduction of the phenyl group via Ullmann coupling or palladium-catalyzed cross-coupling using bromobenzene or iodobenzene .
- Salt Formation : Treatment with HCl gas or concentrated hydrochloric acid to obtain the hydrochloride salt .
Q. Key Variables :
- Catalysts : Palladium (e.g., Pd/C) improves coupling efficiency but may require inert atmospheres .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Elevated temperatures (80–120°C) accelerate coupling but may degrade sensitive intermediates.
Q. 1.2. How does the hydrochloride salt form affect solubility and stability compared to the free base?
Answer:
- Solubility : The hydrochloride salt increases water solubility (e.g., >50 mg/mL) due to ionic interactions, facilitating biological assays .
- Stability : The salt form reduces hygroscopicity, improving shelf life under ambient storage. However, prolonged exposure to moisture may lead to hydrolysis of the amine group .
- Experimental Impact : Use phosphate buffers (pH 6–7) to prevent salt dissociation in aqueous solutions.
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported catalytic efficiencies for aryl coupling steps?
Answer: Discrepancies in catalytic yields (e.g., 60% vs. 75%) arise from:
- Catalyst Purity : Impurities in Pd/C (e.g., residual solvents) reduce activity. Pre-treatment with H₂ or chelating agents improves performance .
- Substrate Ratios : Excess bromobenzene (1.5–2 eq.) minimizes side reactions but requires post-reaction purification.
- Methodological Fixes :
- Use high-pressure liquid chromatography (HPLC) to quantify unreacted intermediates.
- Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
Q. 2.2. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
Q. 2.3. How can researchers mitigate interference from byproducts during spectroscopic characterization?
Answer: Common byproducts (e.g., N-oxide derivatives or dealkylated amines) complicate NMR/LC-MS analysis:
- NMR Strategies :
- Use D₂O exchange to identify labile protons in the hydrochloride salt.
- Apply 2D COSY to resolve overlapping cyclohexyl proton signals .
- LC-MS Fixes :
- Employ high-resolution MS (HRMS) to distinguish [M+H]⁺ (m/z 224.1) from byproducts (e.g., m/z 240.1 for N-oxide).
- Optimize gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate polar impurities .
Methodological Challenges
Q. 3.1. What advanced techniques are required to validate synthetic purity in multi-step routes?
Answer:
- Analytical Workflow :
- HPLC-PDA : Detect UV-active impurities (λ = 254 nm) with a C18 column.
- Elemental Analysis : Confirm stoichiometry of C, H, N, Cl (±0.3% tolerance).
- X-ray Crystallography : Resolve crystal structure to confirm cyclohexyl ring conformation .
- Critical Thresholds : Purity >98% for pharmacological studies; >99.5% for structural biology.
Q. 3.2. How can researchers design stability studies for long-term storage of the hydrochloride salt?
Answer:
- Conditions : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
- Parameters : Monitor via:
- TGA/DSC : Detect decomposition temperatures (>200°C indicates thermal stability).
- Karl Fischer Titration : Track moisture uptake (<1% w/w acceptable) .
- Storage Recommendations : Use desiccated amber vials at –20°C for >2-year stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



